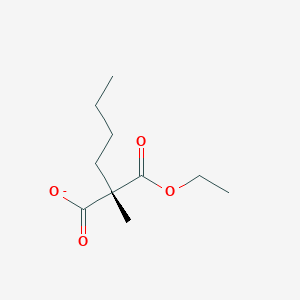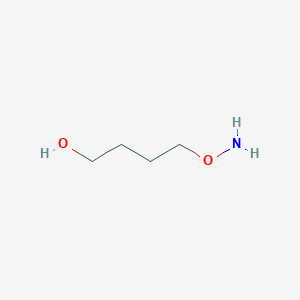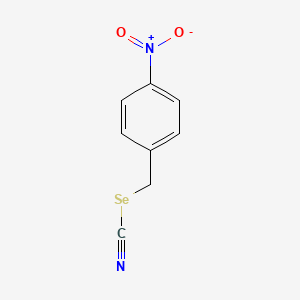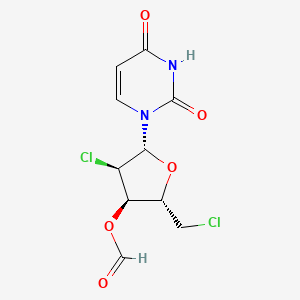
2',5'-Dichloro-2',5'-dideoxy-3'-O-formyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of chlorine atoms and the removal of hydroxyl groups at specific positions. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine typically involves multiple steps, starting from uridine. One common method involves the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 2’ and 5’ positions. The formyl group is then introduced at the 3’ position through formylation reactions. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, solvents, and reaction conditions to increase yield and purity while reducing production costs and environmental impact.
化学反応の分析
Types of Reactions
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxyl group or reduced to a hydroxyl group.
Hydrolysis: The formyl group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the formyl group.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation and Reduction Reactions: Products include carboxylated or hydroxylated uridine derivatives.
Hydrolysis: The major product is the corresponding alcohol derivative of uridine.
科学的研究の応用
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on nucleic acid metabolism and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of pharmaceuticals and as a research chemical in various industrial applications.
作用機序
The mechanism of action of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The chlorine atoms and formyl group can interfere with base pairing and the overall stability of nucleic acids, leading to potential antiviral and anticancer effects. The compound may target specific enzymes involved in nucleic acid metabolism, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 2’,5’-Dichloro-2’,5’-dideoxyuridine
- 3’-O-formyluridine
- 2’,5’-Dideoxyuridine
Uniqueness
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine is unique due to the combination of chlorine atoms and a formyl group at specific positions on the uridine molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
85254-38-2 |
|---|---|
分子式 |
C10H10Cl2N2O5 |
分子量 |
309.10 g/mol |
IUPAC名 |
[(2S,3R,4R,5R)-4-chloro-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl] formate |
InChI |
InChI=1S/C10H10Cl2N2O5/c11-3-5-8(18-4-15)7(12)9(19-5)14-2-1-6(16)13-10(14)17/h1-2,4-5,7-9H,3H2,(H,13,16,17)/t5-,7-,8-,9-/m1/s1 |
InChIキー |
SVWALSQZMIKPQE-ZOQUXTDFSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)OC=O)Cl |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CCl)OC=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

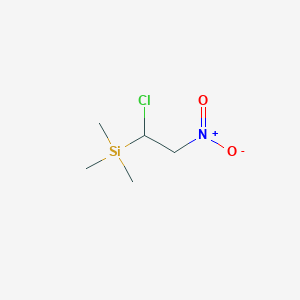

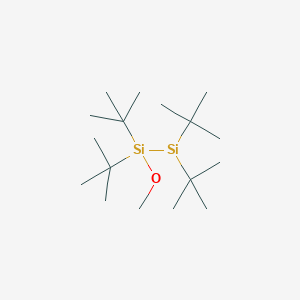
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)

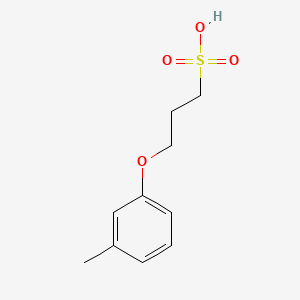
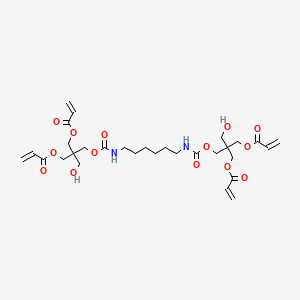
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
